3-(Methylamino)-2-nitrobenzoic acid (CAS 124341-37-3) is a highly specialized, pre-functionalized anthranilic acid derivative utilized primarily in the synthesis of complex pharmaceutical scaffolds. Featuring a carboxylic acid at C1, a nitro group at C2, and a secondary methylamine at C3, this building block is specifically engineered for the regioselective construction of 1-methyl-1H-benzimidazole-4-carboxylic acid architectures [1]. By providing a pre-installed N-methyl group adjacent to a reducible nitro moiety, it serves as a high-value procurement choice for process chemists and medicinal chemistry teams seeking to streamline the synthesis of kinase inhibitors, PARP inhibitors, and conformationally restricted macrocycles without the liabilities of late-stage functionalization [2].
Procuring generic baselines like 2,3-diaminobenzoic acid (CAS 603-81-6) or 3-amino-2-nitrobenzoic acid (CAS 116465-92-0) as cheaper substitutes introduces severe downstream processing bottlenecks. If a generic ortho-diamine is cyclized to a benzimidazole and subsequently methylated, the reaction inherently produces a near 1:1 mixture of N1-methyl and N3-methyl regioisomers (e.g., 1-methyl vs. 3-methyl-1H-benzimidazole-4-carboxylic acid) due to tautomeric equivalence [1]. This forces manufacturers to implement costly, yield-destroying chromatographic separations. Furthermore, unsubstituted ortho-diamines are notoriously sensitive to air oxidation, complicating storage and handling [2]. By utilizing 3-(Methylamino)-2-nitrobenzoic acid, the N-methyl group is locked in place prior to cyclization, forcing absolute regiocontrol and bypassing the isomer separation step entirely.
When synthesizing 1-methyl-1H-benzimidazole-4-carboxylic acid derivatives, starting with 3-(Methylamino)-2-nitrobenzoic acid (following nitro reduction) yields a single cyclized regioisomer (>95% regioselectivity) [1]. In contrast, cyclizing the generic baseline 2,3-diaminobenzoic acid followed by standard N-methylation yields a ~1:1 mixture of 1-methyl and 3-methyl regioisomers, effectively halving the yield of the desired N1-methylated core and necessitating complex chromatography [2].
| Evidence Dimension | Regiomeric purity of N-methylbenzimidazole product |
| Target Compound Data | >95% single regioisomer (pre-installed methyl dictates cyclization) |
| Comparator Or Baseline | 2,3-Diaminobenzoic acid + late-stage methylation (~50:50 regioisomer mixture) |
| Quantified Difference | ~50% absolute yield recovery and elimination of isomer separation step |
| Conditions | Standard acid-catalyzed condensation cyclization workflows |
Eliminating late-stage regioisomer mixtures halves raw material waste and removes a major chromatography bottleneck in scale-up procurement.
2,3-Diaminobenzoic acid is highly susceptible to air oxidation, often requiring cold-chain storage and inert atmosphere handling to prevent rapid degradation into dark, insoluble polymeric byproducts [1]. 3-(Methylamino)-2-nitrobenzoic acid, by masking one amine as a nitro group, exhibits enhanced ambient shelf stability and batch-to-batch reproducibility, allowing for standard room-temperature storage and bulk procurement without rapid titer loss [2].
| Evidence Dimension | Ambient oxidative stability (shelf-life) |
| Target Compound Data | High stability under ambient air (nitro-amine configuration) |
| Comparator Or Baseline | 2,3-Diaminobenzoic acid (rapid oxidation/darkening in air) |
| Quantified Difference | Months of ambient stability vs. days/hours for the unprotected diamine |
| Conditions | Standard laboratory or warehouse storage conditions |
Buyers can procure this precursor in bulk without the cold-chain logistics and rapid spoilage risks associated with ortho-diamines.
Utilizing 3-(Methylamino)-2-nitrobenzoic acid allows chemists to bypass selective alkylation steps. Compared to starting from 3-amino-2-nitrobenzoic acid, which requires a highly controlled reductive amination or selective alkylation to install the N-methyl group without over-alkylation to the N,N-dimethyl derivative, this pre-methylated building block removes 1-2 synthetic steps from the critical path [1]. This directly improves overall API throughput and reduces solvent consumption [2].
| Evidence Dimension | Synthetic steps to N-methylated cyclization precursor |
| Target Compound Data | 0 additional steps (methyl pre-installed) |
| Comparator Or Baseline | 3-Amino-2-nitrobenzoic acid (requires 1-2 steps for selective mono-methylation) |
| Quantified Difference | Reduction of 1-2 synthetic steps and avoidance of over-alkylation byproducts |
| Conditions | Multi-step API or library synthesis workflows |
Reducing step count directly lowers labor costs, solvent usage, and cumulative yield losses in pharmaceutical manufacturing.
Because it eliminates the ~50:50 regioisomer mixture associated with late-stage benzimidazole methylation, 3-(Methylamino)-2-nitrobenzoic acid is a highly effective precursor for scaling up 1-methyl-1H-benzimidazole-4-carboxylic acid-derived APIs, such as specific kinase and PARP inhibitors [1].
The ambient stability of the nitro-amine motif, compared to highly oxidative ortho-diamines, makes this compound highly suitable for automated library synthesis. It allows chemists to reliably generate diverse benzimidazole arrays by varying the condensing carboxylic acid or aldehyde without precursor degradation [2].
In advanced materials and chiral ligand design, this compound is utilized to construct rigid, ruffled macrocyclic structures where the precise position of the N-methyl group dictates the spatial geometry and stereointegrity of the resulting metal-binding pockets [3].